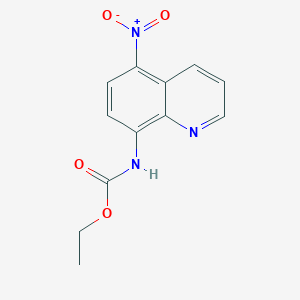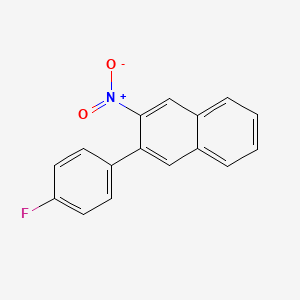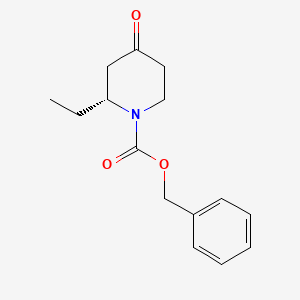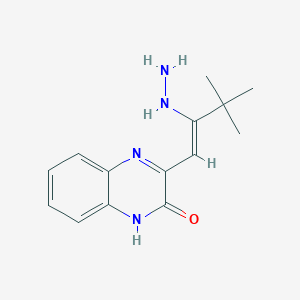
5,5'-Biquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Biquinoxaline is a nitrogen-containing heterocyclic compound that features two quinoxaline units linked at the 5-position. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and other fields. The structure of 5,5’-Biquinoxaline consists of two benzene rings fused with pyrazine rings, making it a versatile compound with significant potential in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Biquinoxaline typically involves the condensation of o-phenylenediamine with diketones or dicarbonyl compounds. One common method is the reaction of o-phenylenediamine with glyoxal under acidic conditions, leading to the formation of quinoxaline, which can then be further reacted to form 5,5’-Biquinoxaline .
Industrial Production Methods
Industrial production methods for 5,5’-Biquinoxaline often focus on optimizing yield and purity. These methods may involve the use of catalysts, such as transition metals, to facilitate the reaction and improve efficiency. Green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, are also being explored to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-Biquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline derivatives with various functional groups, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
5,5’-Biquinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic properties, including its use in drug development for various diseases.
Industry: Utilized in the development of materials such as organic semiconductors, electroluminescent materials, and fluorescent probes
Wirkmechanismus
The mechanism of action of 5,5’-Biquinoxaline involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function. In cancer research, it has been shown to induce apoptosis in cancer cells by generating reactive oxygen species and disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound with a single quinoxaline unit.
2,3-Diphenylquinoxaline: A derivative with phenyl groups at the 2 and 3 positions.
6,6’-Biquinoxaline: Another biquinoxaline compound with a different linkage position.
Uniqueness
5,5’-Biquinoxaline is unique due to its specific linkage at the 5-position, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets and makes it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
168124-25-2 |
|---|---|
Molekularformel |
C16H10N4 |
Molekulargewicht |
258.28 g/mol |
IUPAC-Name |
5-quinoxalin-5-ylquinoxaline |
InChI |
InChI=1S/C16H10N4/c1-3-11(15-13(5-1)17-7-9-19-15)12-4-2-6-14-16(12)20-10-8-18-14/h1-10H |
InChI-Schlüssel |
FALRVVAOZLYQKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C3=C4C(=CC=C3)N=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one](/img/structure/B11854624.png)




![4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline](/img/structure/B11854655.png)






![1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11854717.png)
